molecular formula C12H19NO4 B2552289 (1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2375248-82-9

(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B2552289
CAS No.: 2375248-82-9
M. Wt: 241.287
InChI Key: MPPZAZVZDNQLNZ-XHNCKOQMSA-N
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Description

(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has been conducted on the synthesis of various azabicyclo and bicyclic compounds, which share structural similarities with the specified compound. For instance, the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives involves the creation of novel restricted analogues of this compound, indicating the versatility of these frameworks in drug design and development (Avenoza et al., 2002). Additionally, the synthesis of chiral bicyclic azetidine derivatives showcases the potential of these structures in generating biologically active molecules with defined stereochemistry (Barrett et al., 2002).

Potential in Drug Discovery

The structural complexity of these compounds, including the one , opens avenues in the exploration of their roles in drug discovery. For example, the synthesis of 3‐Azabicyclo[3.2.0]heptane derivatives as γ-Aminobutyric Acid (GABA) analogues through intermolecular photocycloaddition reflects the potential of these structures in mimicking biologically active molecules (Petz & Wanner, 2013). This application is crucial in the development of new therapeutic agents targeting GABAergic pathways.

Preformulation Studies for Drug Development

Preformulation studies involving similar bicyclic compounds, such as the risk assessment and physicochemical characterization of a metastable dihydrate API phase for intravenous formulation development, demonstrate the importance of understanding the physical and chemical properties of these compounds in drug formulation (Mortko et al., 2010). These studies are essential for ensuring the stability and efficacy of the drug substance during the development process.

Properties

IUPAC Name

(1R,5R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(10(14)15)9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPZAZVZDNQLNZ-XHNCKOQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@@H]2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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